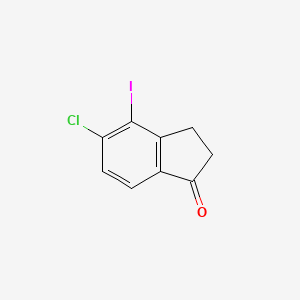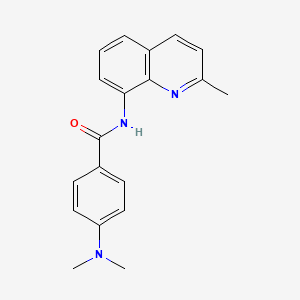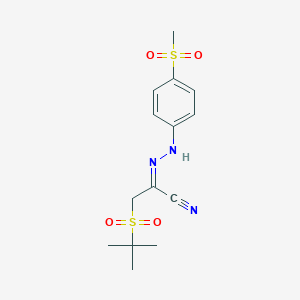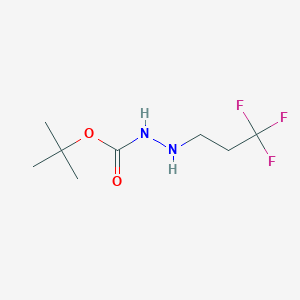
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a tert-butyl group, a trifluoropropyl group, and a hydrazine carboxylate moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine-1-carboxylate with 3,3,3-trifluoropropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate include:
Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate: This compound has a similar trifluoropropyl group but differs in the piperazine ring structure.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound features a difluoropropyl group and a piperidine ring, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoropropyl group and the hydrazine carboxylate moiety, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15F3N2O2 |
|---|---|
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
tert-butyl N-(3,3,3-trifluoropropylamino)carbamate |
InChI |
InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-12-5-4-8(9,10)11/h12H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
KRXOSLDQCGNIRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







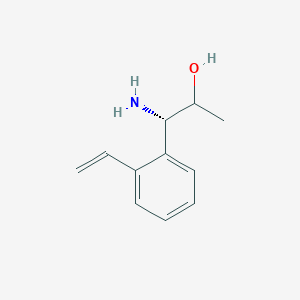
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
